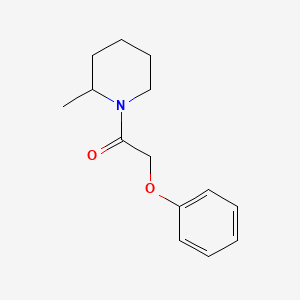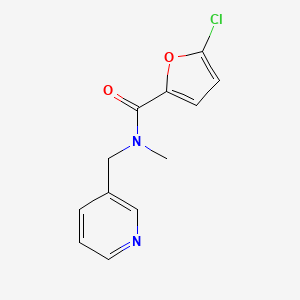
1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea, also known as CGA 293, is a chemical compound that has been widely used in scientific research. It is a member of the benzothiazole family and has been found to have various biochemical and physiological effects.
作用機序
1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. This binding prevents the dephosphorylation of target proteins, leading to the activation of various signaling pathways involved in cell growth and survival. The inhibition of PTPs by 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 has been found to have a selective effect on cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. These effects have been observed in various cancer cell lines, including breast, colon, and prostate cancer cells. 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 has also been found to have anti-inflammatory effects by inhibiting the activity of PTPs involved in the regulation of immune responses.
実験室実験の利点と制限
One of the advantages of using 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 in lab experiments is its high specificity for PTPs, which allows for the selective inhibition of target enzymes. However, 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 has been found to have low solubility in water, which can limit its use in certain experimental conditions. Additionally, the cytotoxicity of 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 has been reported in some cell lines, which should be taken into consideration when designing experiments.
将来の方向性
The use of 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 in scientific research is still in its early stages, and there are many future directions for its development. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent analogs of 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 with improved solubility and selectivity for specific PTPs. Additionally, the use of 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 in combination with other drugs or therapies could enhance its therapeutic potential in the treatment of various diseases.
合成法
The synthesis of 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 involves the reaction of 2-mercaptobenzothiazole with 2,2,2-trichloro-1-(chlorophenyl)ethanol and triethylamine in the presence of urea. This reaction results in the formation of 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 as a white crystalline solid.
科学的研究の応用
1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 has been widely used in scientific research due to its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PTPs by 1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea 293 has been found to have therapeutic potential in the treatment of various diseases, including cancer, diabetes, and autoimmune disorders.
特性
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N3O2S/c17-16(18,19)13(24-10-6-2-1-3-7-10)21-14(23)22-15-20-11-8-4-5-9-12(11)25-15/h1-9,13H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSXPADHFPFQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)NC2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzothiazol-2-yl)-3-(2,2,2-trichloro-1-phenoxyethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)







